molecular formula C11H10O2 B3055653 1-methyl-1H-indene-2-carboxylic acid CAS No. 66130-41-4

1-methyl-1H-indene-2-carboxylic acid

Cat. No.: B3055653
CAS No.: 66130-41-4
M. Wt: 174.2 g/mol
InChI Key: FCYXPVYPQBAIJT-UHFFFAOYSA-N
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Description

1-Methyl-1H-indene-2-carboxylic acid is an organic compound with the molecular formula C_11H_10O_2. It belongs to the class of indene derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by a fused ring system consisting of an indene core with a carboxylic acid group at the second position and a methyl group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indene-2-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methylphenylacetic acid with a dehydrating agent can lead to the formation of the indene ring system. Another method involves the use of palladium-catalyzed coupling reactions to construct the indene core.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or further oxidized to produce carbon dioxide and water.

    Reduction: The compound can be reduced to form alcohol derivatives or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the indene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents are used under controlled conditions.

Major Products Formed: The major products formed from these reactions include substituted indene derivatives, alcohols, and carboxylate salts, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-1H-indene-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a precursor in the development of novel materials.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 1-methyl-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites, while the indene core provides structural stability and facilitates binding. These interactions can modulate the activity of target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

    1H-Indene-2-carboxylic acid: Lacks the methyl group at the first position, leading to different chemical properties and reactivity.

    2-Methyl-1H-indene-3-carboxylic acid: The carboxylic acid group is positioned differently, affecting its interaction with molecular targets.

    1-Methyl-1H-indole-2-carboxylic acid: Contains an indole ring instead of an indene ring, resulting in distinct biological activities.

Uniqueness: 1-Methyl-1H-indene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl group and the carboxylic acid group in the indene ring system allows for versatile reactivity and a wide range of applications in various fields.

Properties

IUPAC Name

1-methyl-1H-indene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-7-9-5-3-2-4-8(9)6-10(7)11(12)13/h2-7H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYXPVYPQBAIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2C=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90496357
Record name 1-Methyl-1H-indene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66130-41-4
Record name 1-Methyl-1H-indene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Similarly, 5-amino-2-methylindene was prepared from the reductive cyclization of 3-(m-nitrophenyl)-2-methylpropionaldehyde with zinc and hydrochloric acid at elevated temperatures. Miller W. v. and Kinkelin G. Ber. 1886, 19, 1249 and 1520; Miller, W. v. and Rohde, G. ibid 1889, 22, 1830-1843. The difunctional 3-carboxy-4-phenyl-2-butanone reacted with excess sulfuric acid to give an unspecified yield of 1-methyl-2-carboxyindene. Roser, W. Ber. 1887, 20, 1574-1576.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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